molecular formula C14H15NO5 B2711438 7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 844828-43-9

7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B2711438
CAS No.: 844828-43-9
M. Wt: 277.276
InChI Key: WFFWTCOFBHFVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves the alkylation reaction of 7,8-dihydroxy-4-methylcoumarin with morpholine. This reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone .

Industrial Production Methods

Industrial production methods for coumarin derivatives, including this compound, often involve green chemistry principles. These methods use green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted coumarins from substitution reactions .

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at positions 7 and 8 play a crucial role in its biological activity by forming hydrogen bonds with target molecules. The morpholin-4-ylmethyl group enhances its solubility and bioavailability .

Properties

IUPAC Name

7,8-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-11-2-1-10-9(8-15-3-5-19-6-4-15)7-12(17)20-14(10)13(11)18/h1-2,7,16,18H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFWTCOFBHFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.